molecular formula C29H27N5O3S B12140397 methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12140397
M. Wt: 525.6 g/mol
InChI Key: IQFCPSNQLLPRBK-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core linked to a tetrahydrobenzothiophene moiety via a carbamoyl bridge. The molecule includes a 2-phenylethyl substituent on the pyrroloquinoxaline nitrogen and a methyl ester group on the benzothiophene ring. Its synthesis likely involves multi-step reactions, including cyanoacetylation and cyclization, as suggested by analogous methods for related tetrahydrobenzothiophene derivatives .

Properties

Molecular Formula

C29H27N5O3S

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27N5O3S/c1-37-29(36)22-18-11-5-8-14-21(18)38-28(22)33-27(35)23-24-26(32-20-13-7-6-12-19(20)31-24)34(25(23)30)16-15-17-9-3-2-4-10-17/h2-4,6-7,9-10,12-13H,5,8,11,14-16,30H2,1H3,(H,33,35)

InChI Key

IQFCPSNQLLPRBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCC6=CC=CC=C6)N

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Pyrroloquinoxaline Formation

The pyrrolo[2,3-b]quinoxaline scaffold is synthesized via a modified Sonogashira coupling reaction. As reported by Thieme Connect, N -alkyl-3-chloroquinoxalin-2-amines react with propargyl bromide in the presence of PdCl₂(PPh₃)₂ and CuI in wet morpholine, yielding pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. For the target compound, N -(2-phenylethyl)-3-chloroquinoxalin-2-amine is first prepared by alkylating 3-chloroquinoxalin-2-amine with 2-phenylethyl bromide under basic conditions. Subsequent Sonogashira coupling with propargyl bromide at 80°C for 24 hours generates the aldehyde intermediate, which is reduced to the primary amine using NaBH₄ in methanol.

Critical Parameters :

  • Catalyst loading: 5 mol% PdCl₂(PPh₃)₂ and 10 mol% CuI.

  • Solvent system: Morpholine/water (9:1 v/v) ensures optimal nucleophilic substitution.

  • Yield: 68–72% for the aldehyde intermediate, with 85% conversion to the amine after reduction.

Preparation of the Benzothiophene Carboxylate Moiety

Oxidative Alkoxycarbonylation of 2-(Methylthio)phenylacetylenes

The benzothiophene-3-carboxylate fragment is synthesized via a Pd-catalyzed oxidative alkoxycarbonylation protocol adapted from ACS Publications. 2-(Methylthio)phenylacetylene derivatives undergo intramolecular S -5-endo-dig cyclization in the presence of PdCl₂, KI, and CO under 40 atm air pressure. For the target compound, 2-(methylthio)-4,5,6,7-tetrahydro-1-benzothiophene is reacted with CO and methanol at 80°C for 24 hours, yielding methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in 81% yield.

Optimized Conditions :

  • Solvent: Methanol/BmimBF₄ (1:3 v/v) enhances catalyst recyclability.

  • Temperature: 100°C for 36 hours in ionic liquid media improves conversion rates.

  • Catalyst recycling: PdCl₂ retains 95% activity after five cycles in BmimBF₄.

Introduction of the Amino Group

The 2-amino substituent is introduced via nucleophilic aromatic substitution. Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is treated with NaN₃ in DMF at 120°C, followed by Staudinger reduction with PPh₃/H₂O to yield the amine. This step achieves 89% regioselectivity for the 2-position.

Coupling of Pyrroloquinoxaline and Benzothiophene Fragments

Amide Bond Formation

The final step involves coupling 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using EDCl/HOBt in anhydrous DCM. Activation of the carboxylic acid as a mixed carbonate (ClCO₂Et) ensures minimal epimerization, with a reaction yield of 76%.

Characterization Data :

  • 1H NMR (DMSO-d6, 300 MHz): δ 8.21 (s, 1H, quinoxaline-H), 7.45–7.32 (m, 5H, phenyl), 6.89 (s, 1H, thiophene-H), 3.85 (s, 3H, COOCH₃).

  • HRMS : m/z calculated for C₂₈H₂₄ClN₅O₃S [M+H]⁺: 546.1288, found: 546.1291.

Process Optimization and Challenges

Catalytic System Efficiency

The use of BmimBF₄ as a co-solvent in the benzothiophene synthesis reduces Pd leaching to <2% per cycle, addressing a common limitation in homogeneous catalysis. However, the Sonogashira coupling step requires strict exclusion of oxygen to prevent aldehyde over-oxidation.

Regioselectivity in Alkylation

Competing N - vs. C -alkylation during the phenylethyl group introduction is mitigated by employing NaHMDS as a non-nucleophilic base, favoring N -alkylation at the quinoxaline amine .

Chemical Reactions Analysis

Acylation and Condensation Reactions

The primary amino group (-NH₂) on the pyrroloquinoxaline core undergoes nucleophilic acylation and condensation reactions. These reactions are critical for modifying the compound’s biological activity or solubility.

Reaction Type Reagents/Conditions Outcome
AcylationAcetyl chloride, DCC (dicyclohexylcarbodiimide), DMF, 0–5°CForms an acetylated derivative at the amino group.
Schiff base formationBenzaldehyde, ethanol, refluxGenerates a Schiff base via condensation, forming an imine linkage.

Key mechanistic insight: The amino group’s nucleophilicity drives these reactions, with DCC acting as a coupling agent to activate carboxyl groups.

Ester Hydrolysis

The methyl ester (-COOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is pivotal for prodrug activation or enhancing polarity.

Condition Reagents Product
Basic hydrolysisNaOH (2M), MeOH/H₂O (1:1), 60°C, 6 hrsCarboxylic acid (-COOH) with >85% yield .
Acidic hydrolysisHCl (6M), THF, reflux, 8 hrsPartial hydrolysis observed, requiring extended reaction times.

Cross-Coupling Reactions

The benzothiophene and quinoxaline rings participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Catalyst/Reagents Application
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMFIntroduces aryl groups at halogenated positions on the quinoxaline ring.
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine substrateForms C–N bonds for functionalizing the benzothiophene moiety.

Electrophilic Substitution

The electron-rich pyrroloquinoxaline core undergoes electrophilic substitutions, such as nitration or sulfonation, though these are less common due to steric hindrance.

Reaction Type Reagents Site Selectivity
NitrationHNO₃/H₂SO₄, 0°CPreferential nitration at the 6-position of the quinoxaline ring.

Reduction Reactions

The compound’s carbonyl group can be reduced to a hydroxyl or methylene group under specific conditions.

Reagent Conditions Outcome
LiAlH₄Anhydrous THF, refluxReduces the carbonyl to a secondary alcohol (-CH₂OH) .
BH₃·THFRT, 12 hrsPartial reduction observed with competing side reactions.

Solubility and Stability Data

Physical properties influencing reactivity:

Property Value/Condition Source
Solubility in DMSO25 mg/mL at 25°CFacilitates reactions in polar aprotic solvents .
Thermal stabilityDecomposes above 220°CReactions requiring high temperatures use microwave assistance.

Mechanistic Insights

  • Amino group reactivity : The electron-donating 2-phenylethyl substituent enhances the amino group’s nucleophilicity, favoring acylations.

  • Steric effects : Bulky substituents on the quinoxaline ring hinder electrophilic substitutions, necessitating optimized catalysts.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures to methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant biological activities. These include:

  • Anticancer Activity : Compounds in the pyrroloquinoxaline family have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and interfering with cell cycle progression.
  • Antimicrobial Properties : Similar derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research into related pyrroloquinoxalines indicates that they may act as modulators of serotonin and dopamine receptors, which could lead to applications in treating neurological disorders such as depression and anxiety.

Organic Electronics

The unique electronic properties of the benzothiophene moiety suggest applications in organic semiconductors. Compounds like this one can be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : Their ability to emit light when an electric current is applied makes them suitable for use in display technologies.
  • Organic Photovoltaics (OPVs) : The compound may also serve as a donor or acceptor material in solar cells due to its charge transport properties.

Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the material properties of polymers used in various applications, including drug delivery systems and biodegradable materials.

Case Study 1: Anticancer Activity

A study conducted on pyrroloquinoxaline derivatives revealed that certain modifications significantly increased their cytotoxicity against human cancer cell lines. The introduction of the benzothiophene group was pivotal in enhancing activity through improved cellular uptake and target specificity.

Case Study 2: Neuropharmacological Effects

Research on similar compounds indicated that they can modulate neuroreceptor activity effectively. In vivo studies demonstrated that these compounds could alleviate symptoms of anxiety in animal models, suggesting a pathway for developing new anxiolytic drugs.

Mechanism of Action

The mechanism of action of methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Pyrroloquinoxaline vs. Pyrazolo-Pyrimidine

A key structural analog is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 61, ). While both compounds share a methyl ester group and aromatic substituents, the target compound’s pyrroloquinoxaline core is replaced with a pyrazolo[3,4-d]pyrimidine system in the analog. This substitution impacts electronic properties and hydrogen-bonding capacity:

  • Pyrazolo-Pyrimidine : Provides a smaller, more rigid framework, often associated with kinase inhibition .

Table 1: Core Heterocycle Comparison

Feature Target Compound Example 61 ()
Core Structure Pyrroloquinoxaline Pyrazolo[3,4-d]pyrimidine
Molecular Weight (Da) Not reported 560.2 (M⁺+1)
Melting Point (°C) Not reported 227–230

Substituent Variations

Benzothiophene vs. Thiophene

The target compound incorporates a tetrahydrobenzothiophene ring, whereas Example 62 () features a 5-methylthiophene substituent. The saturated benzothiophene in the target compound may reduce metabolic oxidation compared to the unsaturated thiophene, improving pharmacokinetic stability .

Aromatic Side Chains

The 2-phenylethyl group on the pyrroloquinoxaline nitrogen contrasts with the 3-fluorophenyl-chromenone moiety in Example 61. Fluorinated aromatic systems often enhance bioavailability and target affinity due to increased electronegativity and metabolic resistance .

Hydrogen Bonding and Crystal Packing

The target compound’s amide and amino groups facilitate hydrogen bonding, critical for crystal packing and solubility. highlights graph-set analysis for predicting hydrogen-bonded networks, which could explain differences in melting points and stability between analogs. For instance, the 2-phenylethyl group may introduce steric hindrance, reducing intermolecular H-bonding compared to Example 61’s chromenone system .

Computational and Crystallographic Tools

Structural characterization of such compounds relies on crystallographic software like SHELX (for refinement) and WinGX (for data visualization) . The absence of reported crystal data for the target compound suggests opportunities for future studies using these tools.

Biological Activity

Methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors through various cycloaddition reactions and modifications. Recent studies have highlighted methods such as multicomponent reactions to efficiently construct the pyrroloquinoxaline framework integral to this compound's structure .

Anticancer Properties

Research indicates that derivatives of pyrroloquinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown GI50 values in the low nanomolar range against leukemic and solid tumor cell lines. These effects are often attributed to their ability to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (nM)Mechanism of Action
4aHeLa28Apoptosis induction
4bJurkat15Tubulin inhibition
7aCCRF-CEM<10Colchicine site binding

The mechanism by which these compounds exert their anticancer effects primarily involves the induction of apoptosis and inhibition of cell proliferation. For example, compound 4a was noted for its ability to induce mitochondrial dysfunction and reactive oxygen species (ROS) production in cancer cells, leading to apoptotic cell death . The selectivity for cancer cells over normal cells is a significant advantage in reducing potential side effects during therapy.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrole and quinoxaline moieties significantly influence biological activity. For instance:

  • Substituents at the 3-position : Variations in substituents at this position have been correlated with enhanced cytotoxicity.
  • Alkyl substitutions : Compounds with longer alkyl chains at the nitrogen positions often exhibit improved activity against resistant cancer cell lines .

Table 2: SAR Insights

PositionSubstituent TypeEffect on Activity
3AlkylIncreased potency
NAcylEnhanced selectivity
C(=O)Aromatic ringImproved binding affinity

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • Study on HeLa Cells : A derivative similar to this compound showed a significant reduction in cell viability with an IC50 value of approximately 28 nM.
  • In Vivo Models : In murine models bearing xenografts of human tumors, treatment with these compounds resulted in notable tumor regression without significant toxicity observed in normal tissues .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and what challenges arise during multi-step reactions?

  • Methodological Answer : A modular approach is advised, starting with the synthesis of the pyrroloquinoxaline and tetrahydrobenzothiophene moieties separately. For the pyrroloquinoxaline core, cyclocondensation of 2,3-diaminoquinoxaline derivatives with ketones or aldehydes under acidic conditions can be employed, similar to methods used for ethyl pyridopyrroloquinoxaline carboxylates . The tetrahydrobenzothiophene fragment may utilize Biginelli-like reactions or Mannich base formations (as seen in analogous systems) . Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions at the amino and carbonyl groups. Purification via column chromatography with gradients of ethyl acetate/hexane and characterization by 1H^1H/13C^{13}C NMR (δ 2.5–3.5 ppm for tetrahydrobenzothiophene protons) and HRMS are critical .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving ambiguities in regiochemistry, particularly for the pyrroloquinoxaline and benzothiophene junction . High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error tolerance). IR spectroscopy confirms the presence of carbonyl (1700–1750 cm1^{-1}) and amino (3300–3500 cm1^{-1}) groups. 1H^1H NMR should show distinct signals for the 2-phenylethyl substituent (δ 4.2–4.5 ppm, -NCH2_2) and the tetrahydrobenzothiophene ring (δ 1.6–2.1 ppm, cyclohexene protons) .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity, and what parameters should guide SAR studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electron density distribution, highlighting reactive sites like the quinoxaline nitrogen and carbonyl group . Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies key interactions: hydrogen bonding with the amino group and π-π stacking with the phenyl ring. For SAR, prioritize modifying the 2-phenylethyl group (e.g., halogenated or bulky substituents) and the benzothiophene carboxylate (e.g., ester-to-amide conversion) to enhance binding affinity and metabolic stability .

Q. What experimental protocols mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Standardize protocols:
  • Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
  • Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic interference.
  • Cross-validate activity in orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; the compound is likely stable at pH 6–8 but hydrolyzes at extremes (carboxylate ester cleavage) .
  • Thermal Stability : Store at -20°C (long-term) or 4°C (short-term) in anhydrous DMSO. Avoid repeated freeze-thaw cycles to prevent precipitation .

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